molecular formula C6H9Br2NS B3115144 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 2072824-46-3

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No.: B3115144
CAS No.: 2072824-46-3
M. Wt: 287.02
InChI Key: FONYLHXCHIVKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is a chemical compound with the molecular formula C6H9Br2NS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide typically involves the bromination of 4,5-dimethylthiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:

    Bromination of 4,5-dimethylthiazole: The starting material, 4,5-dimethylthiazole, is treated with a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, at a controlled temperature.

    Formation of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole: The bromination reaction results in the formation of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole.

    Conversion to Hydrobromide Salt: The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced thiazole derivatives.

Scientific Research Applications

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The thiazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide
  • 2-Bromobenzyl bromide

Uniqueness

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is unique due to the presence of both the bromomethyl group and the thiazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYLHXCHIVKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-78-1
Record name 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 3
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 5
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.